5-Bromo-6-fluoro-1-methylindazol-3-amine

Physicochemical properties Density comparison Boiling point

5-Bromo-6-fluoro-1-methylindazol-3-amine (CAS 1414029-30-3) is a halogenated indazole derivative with molecular formula C₈H₇BrFN₃ and molecular weight 244.06 g/mol. It belongs to the 3-aminoindazole class—a privileged scaffold in kinase inhibitor drug discovery—and features a distinctive substitution pattern: a bromine atom at the 5-position, a fluorine at the 6-position, a methyl group at N1, and a primary amine at the 3-position.

Molecular Formula C8H7BrFN3
Molecular Weight 244.06 g/mol
CAS No. 1414029-30-3
Cat. No. B7944787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoro-1-methylindazol-3-amine
CAS1414029-30-3
Molecular FormulaC8H7BrFN3
Molecular Weight244.06 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C(=N1)N)Br)F
InChIInChI=1S/C8H7BrFN3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12)
InChIKeyLMWGTTNLFDIWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluoro-1-methylindazol-3-amine (CAS 1414029-30-3): A Dual-Halogenated 3-Aminoindazole Building Block for Kinase-Targeted Medicinal Chemistry


5-Bromo-6-fluoro-1-methylindazol-3-amine (CAS 1414029-30-3) is a halogenated indazole derivative with molecular formula C₈H₇BrFN₃ and molecular weight 244.06 g/mol . It belongs to the 3-aminoindazole class—a privileged scaffold in kinase inhibitor drug discovery—and features a distinctive substitution pattern: a bromine atom at the 5-position, a fluorine at the 6-position, a methyl group at N1, and a primary amine at the 3-position [1]. This specific arrangement of substituents is designed to serve as a versatile synthetic intermediate, with the 3-amino group functioning as an ATP-competitive hinge-binding motif and the halogen atoms providing orthogonal handles for cross-coupling diversification [2].

Why 5-Bromo-6-fluoro-1-methylindazol-3-amine Cannot Be Replaced by Generic Indazole Analogs in Kinase-Focused Synthesis Programs


In-class indazole building blocks are not interchangeable for several quantifiable reasons. First, the 3-aminoindazole core is a validated hinge-binding fragment for ATP-competitive kinase inhibition, with the unsubstituted 3-aminoindazole fragment (compound 8) demonstrating PDK1 IC₅₀ of 311 μM, and elaborated derivatives achieving potency improvements of over 800-fold (IC₅₀ = 0.37 μM for compound 19) [1]. Second, the dual-halogen pattern (5-Br/6-F) provides orthogonal synthetic reactivity—the aryl bromide enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the fluorine modulates electronic properties and metabolic stability—a combination absent in mono-halogenated or unsubstituted analogs [2]. Third, even among regioisomers with identical molecular formula (e.g., 6-bromo-5-fluoro-1-methyl-1H-indazol-3-amine, CAS 2760850-48-2), the swapped halogen positions create different electronic distributions, distinct cross-coupling reactivity at the bromide-bearing position, and potentially divergent biological target engagement profiles .

Quantitative Differentiation Evidence for 5-Bromo-6-fluoro-1-methylindazol-3-amine Versus Closest Analogs


Physicochemical Differentiation: Density, Boiling Point, and pKa Comparison of 5-Bromo-6-fluoro-1-methylindazol-3-amine vs. Mono-Halogenated and Unsubstituted Analogs

5-Bromo-6-fluoro-1-methylindazol-3-amine exhibits significantly altered physicochemical properties compared to its mono-halogenated and parent analogs, driven by the presence of the heavy bromine atom and the electron-withdrawing fluorine. The predicted density of the target compound is 1.86 ± 0.1 g/cm³—approximately 34% higher than 6-fluoro-1-methylindazol-3-amine (CAS 171809-13-5, density 1.39 g/cm³) and approximately 43% higher than the unsubstituted parent 1-methylindazol-3-amine (CAS 60301-20-4, density ~1.3 g/cm³) . The predicted boiling point (377.3 ± 37.0 °C) is approximately 52 °C higher than that of the 6-fluoro analog (325.2 °C) . Additionally, the predicted pKa of the target compound (2.42 ± 0.50) is approximately 1.15 log units lower than that of 6-fluoro-1-methylindazol-3-amine (pKa 3.57 ± 0.50), indicating significantly reduced basicity of the 3-amino group . These differences directly impact solubility, salt formation, chromatographic behavior, and solid-state formulation properties.

Physicochemical properties Density comparison Boiling point pKa Formulation development

Orthogonal Synthetic Reactivity: Dual Halogen Handles (5-Br/6-F) Enable Sequential Diversification Unavailable in Mono-Halogenated Indazole Building Blocks

The 5-bromo substituent on the target compound serves as a robust handle for Pd-catalyzed Suzuki-Miyaura cross-coupling, as established for 5-bromoindazoles which react with N-Boc-2-pyrrole and 2-thiopheneboronic acids using Pd(dppf)Cl₂/K₂CO₃ in DME to give heterobiaryl adducts in good yields [1]. The 6-fluoro substituent, being substantially less reactive toward oxidative addition than the C-Br bond, remains intact during these transformations and provides electronic modulation (σₚ = 0.06 for F vs. σₚ = 0.23 for Br) without steric interference (van der Waals radius: F = 1.47 Å vs. Br = 1.85 Å). In contrast, 5-bromo-1-methylindazol-3-amine (CAS 1000018-06-3) offers only a single cross-coupling handle, while 6-fluoro-1-methylindazol-3-amine (CAS 171809-13-5) lacks a Pd-coupling handle altogether, requiring separate pre-functionalization steps . The target compound thus enables a sequential diversification strategy (e.g., Suzuki at C5 followed by SNAr or further elaboration), reducing step count in library synthesis.

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Orthogonal reactivity Scaffold diversification

Regioisomeric Halogen Positioning: 5-Br/6-F vs. 6-Br/5-F Substitution Pattern Differentiation for Target Engagement and Reactivity

The target compound (5-Br/6-F pattern) and its direct regioisomer 6-bromo-5-fluoro-1-methyl-1H-indazol-3-amine (CAS 2760850-48-2) share identical molecular formula (C₈H₇BrFN₃) and molecular weight (244.06 g/mol), yet differ in the spatial positioning of halogen atoms [1]. This positional swap has significant consequences: (a) the bromine atom—the primary cross-coupling site—is located at different positions on the indazole phenyl ring (C5 vs. C6), leading to different steric and electronic environments for Pd-catalyzed reactions; (b) literature on indazole kinase inhibitors demonstrates that positional halogen scanning at the 5- and 6-positions can produce >10-fold differences in kinase inhibitory potency (e.g., for JNK3 inhibitors, replacing 6-F with 6-H changed IC₅₀ from 5 nM to 1 nM with 226-fold selectivity shift against p38α) [2]; (c) the 5-Br/6-F arrangement positions the larger bromine atom para to the N1-methyl group, whereas the 6-Br/5-F isomer places bromine meta to N1, altering the molecular electrostatic potential surface presented to biological targets [1].

Regioisomer Halogen positioning Electronic distribution Kinase selectivity Cross-coupling selectivity

3-Aminoindazole Scaffold Validated as Privileged Kinase Hinge-Binding Fragment: Fragment-to-Lead Efficiency Data Supporting Scaffold Selection

The 3-aminoindazole core—the central pharmacophoric element of the target compound—has been crystallographically validated as a kinase hinge-binding fragment. In fragment-based drug discovery against PDK1, the unsubstituted 3-aminoindazole (fragment 8) exhibited PDK1 IC₅₀ of 311 μM with positive saturation transfer difference (STD) NMR confirmation of target engagement and successful co-crystallization with PDK1 showing hydrogen bonds to hinge residues A162 and S160 [1]. Elaboration to leadlike compound 19 (aminopyrimidine-aminoindazole) improved potency to IC₅₀ = 0.37 μM (an ~840-fold enhancement) while maintaining high ligand efficiency [1]. Independently, 1H-indazol-3-amine derivatives have been optimized as potent FGFR1 inhibitors, with compound 7r achieving FGFR1 IC₅₀ = 2.9 nM and cellular IC₅₀ = 40.5 nM [2], and compound 2a exhibiting FGFR1 IC₅₀ < 4.1 nM with antiproliferative activity against KG1 (IC₅₀ = 25.3 nM) and SNU16 (IC₅₀ = 77.4 nM) cell lines [3]. The 1H-indazol-3-amine moiety has also been validated as a hinge-binding moiety in Bcr-Abl inhibitor design [4]. The target compound incorporates this validated core with additional halogen substitution that can be leveraged for potency and selectivity optimization.

Kinase hinge binder Fragment-based drug discovery PDK1 FGFR Ligand efficiency

Halogen Pattern Validated in TRPA1 Antagonist Lead Optimization: 5-Br/6-F Indazole Core Used for Structure-Activity Relationship Exploration

The 5-bromo-6-fluoro substitution pattern on the indazole core has been specifically employed in the optimization and biological evaluation of [(trifluoromethyl)phenyl]indazoles as TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists [1]. TRPA1 is a validated target for pain and inflammatory disorders, with multiple pharmaceutical patent filings from 2015-2024 . The use of 5-bromo-6-fluoro-1H-indazole (CAS 105391-70-6)—the direct N1-unsubstituted analog of the target compound—in this TRPA1 program demonstrates that this specific halogenation pattern has been empirically selected through SAR exploration and is not an arbitrary substitution choice . The target compound (1414029-30-3) extends this validated core by incorporating the N1-methyl group, which prevents tautomeric equilibration at N1/N2 and blocks a potential metabolic soft spot, while the 3-amino group provides an additional vector for elaboration or conjugation [2].

TRPA1 antagonist Ion channel Pain Inflammation Halogen SAR

Predicted Physicochemical and Drug-Likeness Profile: Topological Polar Surface Area and pKa Differentiation Supporting CNS and Oral Bioavailability Potential

The target compound exhibits computed physicochemical properties that differentiate it from analogs in terms of predicted drug-likeness. Its topological polar surface area (TPSA) is 43.8 Ų, which falls below the commonly cited threshold of 60-70 Ų for predicted blood-brain barrier penetration and below 140 Ų for oral bioavailability [1]. The molecular weight (244.06 g/mol) is within the fragment-like space (<300 Da) preferred for fragment-based drug discovery. Critically, the predicted pKa of 2.42 ± 0.50 indicates that the 3-amino group is significantly less basic than that of 6-fluoro-1-methylindazol-3-amine (pKa 3.57 ± 0.50) or the unsubstituted 1-methylindazol-3-amine [1]. This reduced basicity, conferred by the electron-withdrawing effects of both bromine and fluorine, means the compound will be predominantly unprotonated at physiological pH (7.4), potentially enhancing passive membrane permeability relative to more basic analogs. The compound has zero rotatable bonds, conferring conformational rigidity favorable for entropic binding to protein targets [1].

Drug-likeness CNS permeability Topological PSA Oral bioavailability pKa

Recommended Application Scenarios for 5-Bromo-6-fluoro-1-methylindazol-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery: PDK1, FGFR, and Bcr-Abl Hinge-Binding Scaffold with Dual Diversification Handles

The target compound is optimally deployed as a late-stage fragment or early lead-generation scaffold in kinase inhibitor programs targeting PDK1, FGFR1/2, Bcr-Abl, or related ATP-competitive kinases. The 3-aminoindazole core has been crystallographically validated to form hydrogen bonds with kinase hinge residues A162/S160 (PDK1), providing a structurally characterized binding mode [1]. The 5-bromo substituent allows rapid Suzuki-Miyaura diversification to explore the solvent-exposed or back-pocket regions of the ATP-binding site, with established reaction conditions using Pd(dppf)Cl₂/K₂CO₃/DME providing good yields of heterobiaryl products [2]. The 6-fluoro substituent simultaneously tunes the electronic properties of the scaffold without introducing steric bulk that could compromise hinge binding. The N1-methyl group prevents tautomeric equilibration that would complicate SAR interpretation and improves metabolic stability [3]. This scenario is supported by the demonstrated fragment-to-lead trajectory from unsubstituted 3-aminoindazole (PDK1 IC₅₀ = 311 μM) to leadlike compound 19 (IC₅₀ = 0.37 μM), representing an 840-fold potency improvement achievable through scaffold elaboration [1].

TRPA1 Ion Channel Antagonist Lead Optimization: Precedented Halogen Pattern for Pain and Inflammation Target

For programs targeting TRPA1-mediated pain, neurogenic inflammation, or respiratory conditions, the 5-Br/6-F indazole core has specific literature precedent as a scaffold for [(trifluoromethyl)phenyl]indazole TRPA1 antagonists . The target compound's N1-methyl and 3-amino substituents extend this validated core, with the 3-amino group available for amide coupling, reductive amination, or urea formation to elaborate toward the final antagonist pharmacophore. The predicted CNS-favorable TPSA of 43.8 Ų and low pKa (2.42) further support its use in designing brain-penetrant TRPA1 antagonists for central pain indications [3]. Procurement of this specific intermediate rather than the N1-unsubstituted analog (CAS 105391-70-6) eliminates the need for a subsequent regioselective N1-methylation step, which on indazoles can produce N1/N2 mixtures requiring chromatographic separation, thereby streamlining synthesis [3].

Sequential Diversification Library Synthesis: Exploiting Orthogonal Bromine and Fluorine Reactivity for Parallel Medicinal Chemistry

Medicinal chemistry groups conducting parallel synthesis of focused kinase inhibitor libraries can leverage the orthogonal reactivity of the 5-Br and 6-F substituents. The bromine atom undergoes chemoselective Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck, Sonogashira) without competing reactivity from the C-F bond, which requires significantly harsher conditions for activation [2]. This enables a sequential diversification workflow: (Step 1) Suzuki coupling at C5-Br to introduce aryl/heteroaryl diversity; (Step 2) optional further elaboration at C6-F via SNAr with strongly nucleophilic amines under elevated temperature if desired. The 3-amino group can be simultaneously protected/functionalized or left as a hydrogen-bond donor for target engagement. The zero rotatable bonds and rigid indazole core ensure that library members maintain conformational constraints favorable for target binding. High-purity commercial availability (95-98% from MolCore, CymitQuimica, Chemenu) enables direct use without additional purification, reducing library production cycle time [3].

Regioisomer-Controlled Structure-Activity Relationship Studies: Probing Halogen Position Effects on Kinase Selectivity

For SAR campaigns requiring systematic exploration of halogen positioning effects, the target compound (5-Br/6-F) provides a structurally defined starting point that can be compared head-to-head with its regioisomer 6-bromo-5-fluoro-1-methyl-1H-indazol-3-amine (CAS 2760850-48-2, MW 244.06) . Published SAR on indazole kinase inhibitors demonstrates that swapping halogen positions between C5 and C6 can produce over 10-fold differences in target potency and substantial selectivity shifts (>200-fold against off-target kinases) [4]. By procuring both regioisomers, research teams can conduct definitive positional scanning experiments to identify the optimal halogen arrangement for their specific kinase target, with the assurance that differences in observed activity are attributable to halogen position rather than purity or MW differences (both regioisomers share identical molecular formula and are commercially available at ≥95% purity) [3].

Quote Request

Request a Quote for 5-Bromo-6-fluoro-1-methylindazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.